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Introduction
Candesartan is a potent angiotensin II receptor antagonist used in the management of

hypertension and heart failure.[1] Its therapeutic potential is often limited by its low oral

bioavailability, poor water solubility, and significant first-pass metabolism in the liver.[1][2] To

overcome these limitations, novel drug delivery systems are being explored. Invasomes, a new

generation of liposomes containing terpenes and ethanol, have emerged as a promising carrier

system to enhance the permeation and bioavailability of drugs. This document outlines the in

vivo evaluation of Candesartan-loaded invasomes for the treatment of diabetes-associated

atherosclerosis, summarizing key data and providing detailed experimental protocols. The

findings demonstrate that nasally administered Candesartan-loaded invasomes can

significantly improve the lipid profile and reduce atherosclerotic lesions in a preclinical model.

[1][3]

Data Presentation
The following tables summarize the key parameters of the optimized Candesartan-loaded

invasome formulation and its in vivo efficacy.

Table 1: Optimized Candesartan-Loaded Invasome (CLI) Formulation and Characterization
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Parameter Value Reference

Phospholipid Concentration 2.32% [1][2]

Ethanol Concentration 1% [1][2]

Cineole Concentration 1.5% [1][2]

Vesicle Size 228 ± 3.15 nm [2]

Entrapment Efficiency (EE%) 82.04 ± 0.43% [2]

Table 2: In Vivo Efficacy of Nasal Candesartan-Loaded Invasome (CLI) Drops in a Rat Model of

Diabetes-Associated Atherosclerosis[1]

Parameter
% Change in CLI-Treated Group vs.
Diabetic Atherosclerotic Control

Serum Glucose ↓ 69.70%

Serum Cholesterol ↓ 72.22%

Serum Triglycerides ↓ 36.52%

Serum LDL ↓ 58.0%

Serum VLDL ↓ 65.31%

Serum HDL ↑ 1.42-fold

Experimental Protocols
Preparation of Candesartan-Loaded Invasomes (CLI)
This protocol describes the thin-film hydration method for preparing Candesartan-loaded

invasomes.[2]

Materials:

Candesartan (10 mg)

Phospholipid
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Cineole

Cholesterol (0.16%)

Chloroform

Methanol

Phosphate buffer

Ethanol

Rotary evaporator

Cooling centrifuge

Procedure:

Dissolve 10 mg of Candesartan, phospholipid, cineole, and 0.16% cholesterol in a solution of

chloroform and methanol.

Use a rotary evaporator under vacuum at 40°C and 100 rpm to evaporate the organic

solvents, forming a thin film of the invasome components on the wall of the flask.

Rehydrate the thin film with a phosphate buffer solution containing ethanol at 60 rpm.

Store the resulting suspension at 4°C.

To separate the un-entrapped Candesartan from the loaded invasomes, centrifuge the

suspension at 15,000 rpm for 1 hour using a cooling centrifuge.

In Vivo Evaluation in a Rat Model
This protocol details the in vivo study conducted on adult male albino rats to evaluate the

efficacy of the Candesartan-loaded invasomes.[2]

Animals:

30 adult male albino rats (200-250 g body weight)
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Animals are to be kept in an air-conditioned room with 30-70% humidity and free access to

food and water.[2]

Induction of Diabetes and Atherosclerosis:

To induce atherosclerosis, administer two intraperitoneal injections of vitamin D3 (600,000

IU/kg) to 24 rats.[2]

Feed these rats a high-fat diet consisting of 6% cholesterol, 1% sodium cholate, 0.2%

propylthiouracil, and 5% refined sugar for 12 weeks.[2] The addition of 5% refined sugar is

intended to induce diabetes.[2]

Treatment Protocol:

Group 1 (Negative Control, n=6): Receive an intraperitoneal injection of 0.9% saline solution

and a normal diet throughout the study.[2]

Group 2 (Diabetic Atherosclerotic Control, n=6): Receive the atherosclerosis- and diabetes-

inducing diet and treatment.

Group 3 (Free Candesartan, n=6): Receive the inducing diet and treatment with a free

Candesartan suspension.

Group 4 (CLI-Treated, n=6): Receive the inducing diet and treatment with the optimized

Candesartan-loaded invasome formulation via nasal drops.

Anti-Atherosclerosis Activity Measurement:

At the end of the treatment period, draw blood from the abdominal aortic artery of the rats.

Separate the serum from the blood samples.

Analyze the serum for levels of cholesterol (C), triglycerides (TG), low-density lipoprotein

(LDL), high-density lipoprotein (HDL), and very-low-density lipoprotein (VLDL) according to

the manufacturer's instructions for the respective assay kits.[2]

Histopathological Examination
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This protocol is for the microscopic examination of tissues to assess atherosclerotic lesions.

Procedure:

Following the in vivo study, euthanize the rats.

Isolate the relevant arteries (e.g., aorta).

Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin).

Process the fixed tissues, embed them in paraffin, and section them.

Stain the tissue sections with appropriate stains (e.g., Hematoxylin and Eosin) to visualize

the cellular structures and any atherosclerotic lesions.

Examine the stained sections under a microscope to assess the extent of atherosclerotic

plaque formation and any improvements in the CLI-treated group.[1]

Visualizations
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Caption: Experimental workflow for the preparation and in vivo evaluation of Candesartan-

loaded invasomes.

Renin-Angiotensin System

Angiotensinogen

Angiotensin I

 Renin

Angiotensin II

 ACE

AT1 Receptor

Vasoconstriction,
Inflammation,

Oxidative Stress

Candesartan
(from Invasomes)

Click to download full resolution via product page

Caption: Mechanism of action of Candesartan as an Angiotensin II receptor antagonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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